REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13](Cl)(Cl)Cl)[N:8]=1.[CH:17]([OH:20])([CH3:19])[CH3:18]>>[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([O:20][CH:17]([CH3:19])[CH3:18])=[O:2])[N:8]=1
|
Name
|
A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
A3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
A4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
A5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
510.2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
924 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2145 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for three hours at 135° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
ADDITION
|
Details
|
consisting of a mixture of intermediate IVa1 and Va1 with R1
|
Type
|
CUSTOM
|
Details
|
starting at ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
is raised to 60-65° C
|
Type
|
CUSTOM
|
Details
|
Remaining isopropanol is removed by distillation under reduced pressure in three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The resulting product mixture is added to a mixture of xylene (1800 g) and water (1500 g)
|
Type
|
TEMPERATURE
|
Details
|
Upon heating to 50° C. the organic phase
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
WASH
|
Details
|
washed with water (1000 g)
|
Type
|
CUSTOM
|
Details
|
The obtained organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by distillation of xylene under reduced pressure (250 mbar)
|
Type
|
CUSTOM
|
Details
|
is used for the preparation of N-4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide
|
Type
|
CUSTOM
|
Details
|
without further purification (Examples 9 and 10)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC=C1)C(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |